3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-1-propyl-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MPHC and is a pyrazole derivative. MPHC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Vibrational Spectroscopic Investigations and Molecular Dynamic Simulations : Studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide revealed insights into its vibrational spectroscopy and molecular dynamics. These findings are significant due to the biological and industrial importance of pyrazole derivatives. Such investigations aid in understanding the electronic structure and stability of the molecule, which is crucial for potential applications in various fields, including drug design (Pillai et al., 2017).
Biological Evaluation and Molecular Docking Studies : The synthesis of related compounds such as (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and their characterization through spectroscopic methods led to the discovery of their antidiabetic and antioxidant activities. Molecular docking studies suggested their potential role as anti-diabetic agents, particularly through α-glucosidase inhibition (Karrouchi et al., 2020).
Antimicrobial Evaluation : A series of novel pyrazole integrated 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited potent to moderate antimicrobial activity, representing a new class of antimicrobial agents (Ningaiah et al., 2014).
Synthesis and Structural Studies : The synthesis of compounds like (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide and their structural characterization through spectroscopic methods shed light on their potential as low-reactivity agents in medicinal chemistry. Molecular docking studies also indicated their potential as anti-diabetic agents (Karrouchi et al., 2021).
Coordination Behavior with Metal Ions : The study of a pyrazole imine-oxime compound revealed distinctive coordination behavior with Co(II) and Ni(II), leading to different complex formations. Such studies are crucial for understanding the interaction of these compounds with metal ions, which has implications in catalysis and material science (Gupta et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO plays a crucial role in the metabolism of D-amino acids, particularly D-serine, which is a co-agonist of the NMDA receptor and is involved in neurotransmission .
Mode of Action
If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, thereby preventing the oxidative deamination of D-serine . This could potentially increase the levels of D-serine, enhancing NMDA receptor-mediated neurotransmission.
Biochemical Pathways
If its action is similar to that of 3-Methylpyrazole-5-carboxylic acid, it might influence the D-serine metabolic pathway and NMDA receptor-mediated signaling .
Result of Action
If it behaves like 3-Methylpyrazole-5-carboxylic acid, it might protect DAO cells from oxidative stress induced by D-serine .
properties
IUPAC Name |
5-methyl-2-propylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-12-7(8(13)10-9)5-6(2)11-12/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNSDWUZAMHBBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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